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Compound of Interest

Compound Name: SR14150

Cat. No.: B1681994

For Researchers, Scientists, and Drug Development Professionals

The nociceptin/orphanin FQ peptide (NOP) receptor, a member of the opioid receptor family,
has emerged as a significant therapeutic target for various conditions, including pain, anxiety,
and substance abuse disorders. Unlike classical opioid receptors, NOP receptor activation is
not typically associated with severe respiratory depression or high abuse potential, making its
agonists attractive candidates for safer therapeutics. This guide provides an objective
comparison of SR14150 with other selective NOP receptor agonists, supported by
experimental data, to assist researchers in selecting appropriate compounds for their studies.

Quantitative Comparison of NOP Receptor Agonists

The following tables summarize the in vitro binding affinities (Ki) and functional potencies
(EC50) of SR14150 and other selected NOP receptor agonists at the NOP receptor and the
classical opioid receptors (u, 8, and K).

Table 1: Receptor Binding Affinities (Ki, nM)
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NOP
NOP (Ki, MOP (Ki, KOP (Ki, DOP (Ki, .
Compound Selectivity
nM) nM) nM) nM)
(vs. MOP)
SR14150 15 30 20-fold
>200-fold[1]
SCH 221510 0.3 65 131 2854 2]
Cebranopado ~0.8-fold[3][4]
0.9 0.7 2.6 18
I [5]
AT-121 3.7 16.5 >100 >100 ~4.5-fold[6][7]
~120-fold[8]
Ro 64-6198 0.3 36 214 3787 ]
~0.1 (pKi
UFP-112 >1000 >1000 >1000 >100-fold[10]
10.55)

Data compiled from multiple sources.[1][2][3][4][5][6][71[8][9][10] Note: "-" indicates data not
readily available.

Table 2: In Vitro Functional Activity (EC50, nM and Efficacy)
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NOP (EC50, MOP (EC50, KOP (EC50, DOP (EC50,
Compound Assay nM [/ % nM [/ % nM [/ % nM [/ %
Efficacy) Efficacy) Efficacy) Efficacy)
Partial Partial
SR14150 [33S]GTPYS _ _
Agonist Agonist
12 / Full
SCH 221510  [®5S]GTPYS _ 693 683 8071
Agonist
Cebranopado
| [3°S]GTPyYS 13.0/ 89% 1.2/104% 17/ 67% 110/ 105%
AT-121 [3°S]GTPyYS 35/41% 20/ 14%
~40 (pEC50
Ro 64-6198 [*5S]GTPYS 7.4) [ Full >10,000
Agonist
~0.1 (PEC50
UFP-112 [35S]GTPYS 10.55) /
103%

Data compiled from multiple sources.[1][3][4][5][6][10] Efficacy is often reported relative to a
standard full agonist like NJOFQ or DAMGO. Note: "-" indicates data not readily available.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by NOP receptor
agonists and a general workflow for their characterization.
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Figure 1: Simplified NOP Receptor Signaling Pathway.
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Figure 2: General Workflow for NOP Agonist Characterization.

Detailed Experimental Protocols
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Radioligand Binding Assay (for Ki Determination)

Objective: To determine the binding affinity (Ki) of a test compound for the NOP receptor by
measuring its ability to compete with a radiolabeled ligand.

Materials:

e Cell membranes expressing the human NOP receptor (e.g., from CHO or HEK293 cells).
+ Radioligand (e.g., [BH]Nociceptin).

» Non-specific binding control (e.g., 10 uM unlabeled Nociceptin).

o Test compounds at various concentrations.

e Assay Buffer: 50 mM Tris-HCI, 5 mM MgClz, 0.1 mM EDTA, pH 7.4.

e Glass fiber filters (e.g., GF/C, pre-soaked in 0.3-0.5% polyethyleneimine).

« Scintillation counter and scintillation fluid.

Procedure:

e Assay Setup: In a 96-well plate, incubate cell membranes (10-20 pg protein/well) with a fixed
concentration of radioligand (typically at its Kd value) and varying concentrations of the test
compound.

» Total and Non-specific Binding: For total binding, wells contain membranes and radioligand
only. For non-specific binding, wells contain membranes, radioligand, and a high
concentration of unlabeled ligand.

 Incubation: Incubate the plate at 25-30°C for 60 minutes with gentle agitation.[11]

« Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters to
separate bound from free radioligand.

e Washing: Wash the filters multiple times with ice-cold wash buffer.[11]
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» Counting: Dry the filters, add scintillation fluid, and measure radioactivity using a scintillation
counter.

o Data Analysis: Calculate specific binding by subtracting non-specific binding from total
binding. Determine the IC50 value (concentration of test compound that inhibits 50% of
specific radioligand binding) by non-linear regression. Calculate the Ki value using the
Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the
radioligand and Kd is its dissociation constant.[11]

[3°S]GTPyS Binding Assay (for EC50 and Efficacy
Determination)

Objective: To measure the functional potency (EC50) and efficacy (Emax) of a test compound
by quantifying its ability to stimulate the binding of [3°S]GTPyS to G-proteins upon NOP
receptor activation.

Materials:

o Cell membranes expressing the NOP receptor and associated G-proteins.

[3>S]GTPYS (non-hydrolyzable GTP analog).

GDP (to enhance agonist-stimulated signal).

Test compounds at various concentrations.

Assay Buffer: 20 mM HEPES, 100 mM NacCl, 10 mM MgClz, pH 7.4.[12]

Glass fiber filters and scintillation counter.

Procedure:

o Assay Setup: In a 96-well plate, incubate membranes (2-5 mg/ml protein) with a fixed
concentration of GDP (e.g., 10-30 puM) and varying concentrations of the test compound.[12]
[13]

e Initiation: Add [3*S]GTPYS (e.g., 50-100 pM) to initiate the reaction.
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 Incubation: Incubate the plate at 25-30°C for 60 minutes.[12]

o Termination and Filtration: Terminate the reaction by rapid filtration, similar to the binding
assay.

o Counting: Measure the radioactivity of the filters.

o Data Analysis: Subtract basal binding (no agonist) from all values. Plot the stimulated binding
against the logarithm of the agonist concentration. Use non-linear regression to determine
the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation).
Efficacy is often expressed as a percentage relative to the Emax of a standard full agonist
(e.g., N/OFQ).

In Vivo: Tail-Flick Test (for Analgesia Assessment)

Objective: To assess the antinociceptive (pain-relieving) properties of a test compound in
rodents.

Materials:

Tail-flick apparatus with a radiant heat source.

Animal restrainers.

Test animals (mice or rats).

Test compound and vehicle control.
Procedure:

o Acclimation: Acclimate the animals to the testing room and the restrainers to minimize stress.
[14][15]

» Baseline Latency: Measure the baseline tail-flick latency for each animal before drug
administration. A radiant heat beam is focused on a specific portion of the tail, and the time
taken for the animal to flick its tail away from the heat is recorded. A cut-off time (e.g., 10-18
seconds) is used to prevent tissue damage.[14][16]
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e Drug Administration: Administer the test compound or vehicle via the desired route (e.g.,
intraperitoneal, subcutaneous, oral).

o Post-treatment Testing: At various time points after administration (e.g., 30, 60, 90 minutes),
measure the tail-flick latency again.

o Data Analysis: The antinociceptive effect is typically expressed as the Maximum Possible
Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time
- Baseline latency)] x 100. Dose-response curves can be generated to determine the ED50
of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1681994#comparison-of-sr14150-with-other-
selective-nop-receptor-agonists]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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